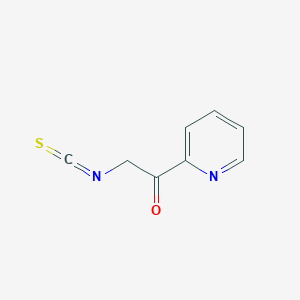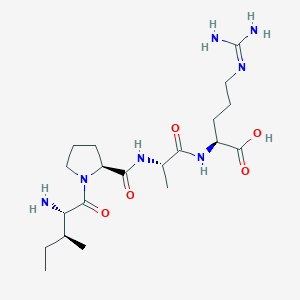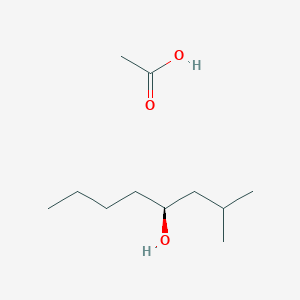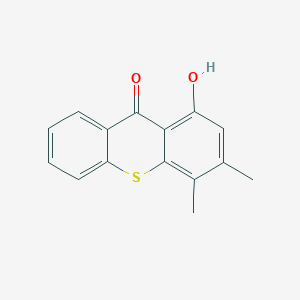
2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one typically involves the reaction of 2-amino-1-(pyridin-2-yl)ethan-1-one with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
2-Amino-1-(pyridin-2-yl)ethan-1-one+CSCl2→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents like thiophosgene.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: The compound can undergo addition reactions with amines and alcohols to form corresponding adducts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
Thiourea Derivatives: Formed by the reaction with primary or secondary amines.
Heterocyclic Compounds: Formed through cyclization reactions involving the isothiocyanate group.
Scientific Research Applications
2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to modify biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to the modification of their function. The molecular targets and pathways involved include:
Enzymes: Inhibition of enzyme activity by covalent modification of active site residues.
DNA: Interaction with nucleophilic sites on DNA, potentially leading to mutations or inhibition of replication.
Cell Signaling Pathways: Modulation of signaling pathways through the modification of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)ethan-1-one: A precursor in the synthesis of 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one.
2-Aminothiazoles: Compounds with similar biological activities, particularly in antimicrobial applications.
Pyridine Derivatives: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the isothiocyanate group and the pyridine ring, which confer distinct reactivity and biological activity. Its ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry for the development of novel therapeutic agents.
Properties
CAS No. |
832077-47-1 |
|---|---|
Molecular Formula |
C8H6N2OS |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-isothiocyanato-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C8H6N2OS/c11-8(5-9-6-12)7-3-1-2-4-10-7/h1-4H,5H2 |
InChI Key |
RVSIVERKWXRZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)

![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)

![1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14206279.png)

